molecular formula C15H15N3O2 B2678222 (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 1252557-22-4

(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2678222
CAS No.: 1252557-22-4
M. Wt: 269.304
InChI Key: LTOPGVZKWQCGDH-UHFFFAOYSA-N
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Description

(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a chemical compound of significant interest in biomedical research, particularly in the field of oncology. Its structural features, including the 2-oxopyrrolidin-1-yl moiety and the (E)-prop-2-enamide core, are associated with potent biological activity. Compounds featuring the 2-oxopyrrolidin-1-yl (2-oxopyrrolidine) group have been identified as promising antimicrotubule agents that target the colchicine-binding site on tubulin . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in proliferating cancer cells . Research-grade analogues with this scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7 cells, with efficacy in the low nanomolar to low micromolar range . The (E)-prop-2-enamide structure, a trans-configured vinylogous amide, is a key pharmacophore that can enhance molecular interactions with biological targets and is found in various synthetic bioactive molecules . This product is intended for research applications such as in vitro cytotoxicity assays, mechanism-of-action studies, tubulin polymerization inhibition experiments, and as a lead compound for the development of novel anticancer agents. It is supplied as a high-purity solid for dissolution in appropriate laboratory solvents. (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c16-9-10-17-14(19)8-5-12-3-6-13(7-4-12)18-11-1-2-15(18)20/h3-8H,1-2,10-11H2,(H,17,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPGVZKWQCGDH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)/C=C/C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is C14H14N4O, with a molecular weight of 254.29 g/mol. The compound features a prop-2-enamide backbone with a cyanomethyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, research has shown that certain phenyl-pyrrolidine derivatives inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

CompoundIC50 (µM)Cancer Type
Compound A5.6Breast Cancer
Compound B3.8Lung Cancer
(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamideTBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is supported by findings from related studies. For instance, derivatives of pyrrolidine have been identified as xanthine oxidase inhibitors, which play a role in oxidative stress and inflammation.

Enzyme TargetType of InhibitionReference
Xanthine OxidaseCompetitive
EPAC (Exchange Protein directly Activated by cAMP)Non-competitive

Case Studies

  • Study on Anticancer Effects : A study evaluated the cytotoxic effects of several phenyl-pyrrolidine derivatives on human cancer cell lines. Results showed that modifications at the phenyl position enhanced activity against breast and lung cancer cells, suggesting a structure-activity relationship that could be applicable to (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide.
  • Xanthine Oxidase Inhibition : Research focused on N-substituted isonicotinamide derivatives demonstrated significant inhibition of xanthine oxidase, indicating that similar modifications in (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide could yield potent inhibitors useful in treating gout and other inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural analogues and their distinguishing substituents are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target: (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide C₁₅H₁₅N₃O₂ 269.3 Cyanomethyl, 4-(2-oxopyrrolidin-1-yl)phenyl Not explicitly reported
(E)-N-(4-acetamidobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide C₁₆H₂₀N₂O₃ 288.3 Acetamidobutyl, 4-hydroxy-3-methoxyphenyl Antioxidant potential
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide C₂₂H₂₀N₄O₂S 404.5 Morpholinyl, cyclopenta[b]thiophen-2-yl Anti-proliferative (IC₅₀: ~1 μM)
XCT790: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide C₃₅H₂₉F₃N₄O₃ 634.6 Trifluoromethyl groups, thiadiazole ERRα inverse agonist
Padnarsertib: (2E)-3-(6-aminopyridin-3-yl)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl}methyl)prop-2-enamide C₃₅H₂₉F₃N₄O₃ 634.6 Difluoropiperidine, benzofuran, fluorophenyl AKT inhibitor (clinical phase)
Key Observations:

Substituent Diversity: The cyanomethyl group in the target compound distinguishes it from analogues with bulkier substituents (e.g., morpholinyl in or trifluoromethyl in ). The 2-oxopyrrolidin-1-yl group provides a rigid, hydrogen-bond-accepting moiety, contrasting with morpholine (electron-rich) or piperazine (basic) groups in other enamide derivatives .

Physicochemical Properties: The target compound’s lower molecular weight (269.3 g/mol) suggests better membrane permeability compared to larger analogues like XCT790 (634.6 g/mol).

Biological Activity :

  • Anti-proliferative activity in analogues (e.g., ’s compounds) correlates with α,β-unsaturated enamide systems, which may form covalent bonds with cysteine residues in kinases .
  • The absence of strongly electron-withdrawing groups (e.g., trifluoromethyl in XCT790) in the target compound may limit its potency as an enzyme inhibitor but reduce off-target effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide?

  • Methodology : The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

Substitution Reaction : React 4-(2-oxopyrrolidin-1-yl)benzaldehyde with cyanomethylamine under alkaline conditions to form the enamine intermediate.

Condensation : Use a condensing agent (e.g., DCC or EDC) to couple the intermediate with a cyanomethyl group donor.

  • Critical parameters include pH, temperature (e.g., 60–80°C for condensation), and solvent choice (e.g., DMF or THF) to maximize yield and minimize side reactions.

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the (E)-configured double bond (δ 6.5–7.5 ppm for vinyl protons) and pyrrolidinone carbonyl (δ ~170 ppm in ¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological studies).
  • X-ray Crystallography : Resolve the (E)-stereochemistry using SHELX programs for single-crystal analysis .

Q. What are the standard protocols for evaluating the compound’s stability under experimental conditions?

  • Approach : Conduct accelerated stability studies by exposing the compound to varied pH (2–12), temperatures (4°C, 25°C, 40°C), and light conditions. Monitor degradation via HPLC and identify byproducts using LC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under standardized assay conditions (e.g., cell line specificity, serum concentration).
  • Control Experiments : Use known inhibitors (e.g., HDAC inhibitors for epigenetic studies) to validate assay systems.
  • Meta-Analysis : Compare structural analogs (e.g., hydroxamic acid derivatives like PXD101) to identify substituent-dependent activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to HDACs or kinases, focusing on the pyrrolidinone’s hydrogen-bonding potential.
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in explicit solvent models.
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with activity data from analogs .

Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?

  • SAR Insights :

Substituent ModificationObserved EffectReference
Replacement of pyrrolidinone with morpholineReduced HDAC inhibition
Cyanomethyl → Hydroxamic acidEnhanced epigenetic activity
Chlorophenyl → FluorophenylImproved metabolic stability
  • Design Strategy : Prioritize modifications at the cyanomethyl and pyrrolidinone groups to balance potency and pharmacokinetics.

Q. What experimental designs address off-target effects in cellular assays?

  • Approach :

  • Chemoproteomics : Use affinity-based probes to map interactomes in cell lysates.
  • CRISPR-Cas9 Knockout : Validate target specificity by deleting putative targets (e.g., HDACs) and assessing residual activity.
  • Transcriptomic Profiling : Compare RNA-seq data from treated vs. untreated cells to identify pathway-specific effects .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Resolution :

  • Solubility Testing : Use shake-flask method with UV quantification. The compound’s cyanomethyl group enhances aqueous solubility (logP ~2.5), but aggregation in polar solvents (e.g., DMSO >10 mM) may skew results.
  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in solution to clarify discrepancies.

Q. Why do cytotoxicity assays show variability across cancer cell lines?

  • Factors :

  • Efflux Pumps : Test sensitivity in ABCB1-overexpressing lines (e.g., MDR1-HEK293) with/without inhibitors (e.g., verapamil).
  • Metabolic Activation : Compare activity in hepatocyte co-culture systems vs. monocultures.
  • Cell Cycle Synchronization : Standardize assay timing relative to cell cycle phase .

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